

NPS ALX Compound 4a: A Technical Overview of its Selectivity Profile

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Compound of Interest		
Compound Name:	NPS ALX Compound 4a	
Cat. No.:	B15573654	Get Quote

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Introduction

NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2][3][4] As a member of the 6-bicyclopiperazinyl-1-arylsulfonylindoles chemical class, it has been a subject of interest in neuroscience research, particularly for its potential therapeutic applications in cognitive disorders. This technical guide provides a detailed overview of the selectivity profile of NPS ALX Compound 4a, including its known binding affinities, and outlines the likely experimental methodologies used for its characterization.

Data Presentation: Selectivity Profile of NPS ALX Compound 4a

The following table summarizes the known quantitative data for the interaction of **NPS ALX Compound 4a** with its primary target, the 5-HT6 receptor. While described as selective, specific quantitative data for its binding affinity at other 5-HT receptor subtypes and the dopamine D2 receptor are not readily available in the public domain.



Target	IC50 (nM)	Ki (nM)	Assay Type
5-HT6 Receptor	7.2[1][2][3][4]	0.2[1][2][3][4]	Radioligand Binding Assay
Other 5-HT Receptors	Data not available	Data not available	
Dopamine D2 Receptor	Data not available	Data not available	_

Experimental Protocols

The following are detailed methodologies representative of the key experiments likely cited in the characterization of **NPS ALX Compound 4a**.

Radioligand Binding Assay for 5-HT6 Receptor Affinity

This assay is employed to determine the binding affinity (Ki) of **NPS ALX Compound 4a** for the 5-HT6 receptor.

- 1. Membrane Preparation:
- HEK293 cells stably expressing the human 5-HT6 receptor are cultured and harvested.
- Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.
- The resulting pellet containing the cell membranes is resuspended in an assay buffer and stored at -80°C until use.
- 2. Binding Assay:
- In a 96-well plate, the cell membranes are incubated with a specific radioligand for the 5-HT6 receptor (e.g., [3H]-LSD or [3H]-Serotonin) at a concentration near its Kd.
- Increasing concentrations of NPS ALX Compound 4a are added to compete with the radioligand for binding to the receptor.
- Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled serotonin or a known 5-HT6 antagonist).



- The reaction is incubated to allow for binding equilibrium to be reached.
- 3. Data Analysis:
- The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
- The radioactivity retained on the filter is measured using a scintillation counter.
- The IC50 value (the concentration of Compound 4a that inhibits 50% of the specific binding
 of the radioligand) is determined by non-linear regression analysis of the competition binding
 data.
- The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for 5-HT6 Receptor Antagonism

This assay is used to determine the functional potency (IC50) of **NPS ALX Compound 4a** as an antagonist of the 5-HT6 receptor, which is a Gs-coupled receptor that signals through the production of cyclic AMP (cAMP).

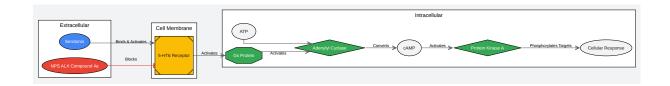
- 1. Cell Culture and Treatment:
- HEK293 cells stably expressing the human 5-HT6 receptor are seeded in 96-well plates.
- The cells are then treated with increasing concentrations of NPS ALX Compound 4a.
- Following a pre-incubation period, the cells are stimulated with a known 5-HT6 receptor agonist (e.g., serotonin) to induce cAMP production.
- 2. cAMP Measurement:
- The intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a reporter gene assay.
- The signal generated is inversely proportional to the amount of cAMP produced.



3. Data Analysis:

- The concentration-response curves for the agonist in the presence of different concentrations of Compound 4a are plotted.
- The IC50 value, representing the concentration of Compound 4a that produces a 50% inhibition of the agonist-induced cAMP production, is determined from these curves.

Mandatory Visualizations Signaling Pathway of 5-HT6 Receptor Antagonism

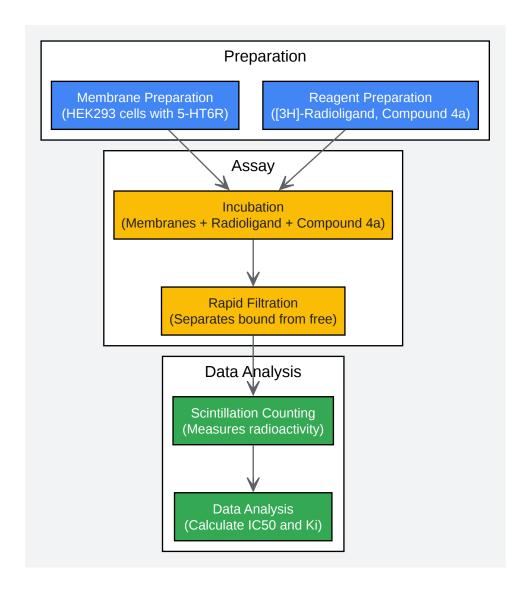


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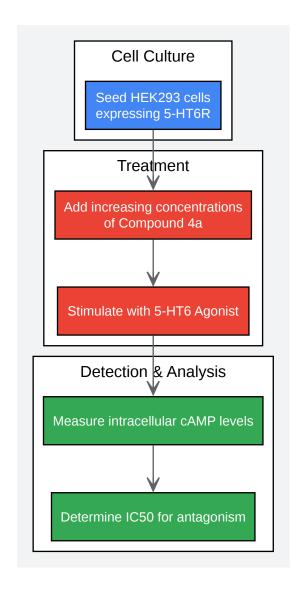
Caption: 5-HT6 receptor signaling and antagonism by Compound 4a.

Experimental Workflow for Radioligand Binding Assay









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